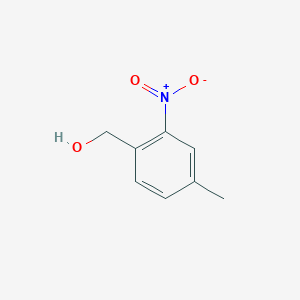

(4-Methyl-2-nitrophenyl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methyl-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJCSIZDJFUHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695475 | |

| Record name | (4-Methyl-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-24-3, 81335-87-7 | |

| Record name | 4-Methyl-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nitration of 4 Methylbenzyl Alcohol:another Potential Pathway is the Direct Nitration of 4 Methylbenzyl Alcohol. the Starting Material, 4 Methylbenzyl Alcohol, is Commercially Available.google.comthe Nitration Would Likely Be Performed Using a Mixture of Nitric Acid and Sulfuric Acid. However, This Reaction Presents Challenges Regarding Regioselectivity. the Hydroxyl and Methyl Groups Are Both Ortho , Para Directing. Nitration Could Potentially Occur at the 2 or 3 Position Relative to the Methyl Group. Separating the Desired 2 Nitro Isomer from the 3 Nitro Byproduct Could Be Challenging. a Patent for the Nitration of a Similar Compound, α Methyl 2 Trifluoromethyl Benzyl Alcohol, Using Nitric and Sulfuric Acid, Highlights That Such Reactions Can Yield the Para Nitro Derivative in Significant Amounts.googleapis.com

Chemical Reactivity and Derivatization of this compound

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group of this compound is a primary alcohol and thus exhibits reactivity typical of this functional group. Key reactions include oxidation to form aldehydes and carboxylic acids, as well as esterification and etherification to produce a variety of derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, and this compound can be selectively oxidized to either the corresponding aldehyde (4-methyl-2-nitrobenzaldehyde) or carboxylic acid (4-methyl-2-nitrobenzoic acid) by choosing the appropriate oxidizing agent and reaction conditions.

Oxidation to Aldehydes: The conversion of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are commonly used reagents for this purpose. The oxidation is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM). Studies on the oxidation of various substituted benzyl (B1604629) alcohols by PDC in acetonitrile (B52724) have been conducted, demonstrating the utility of this reagent. wipo.intgoogleapis.com While PDC is generally mild, in dimethylformamide (DMF), it can lead to the complete oxidation of primary alcohols to carboxylic acids.

Table 1: Oxidation of Substituted Benzyl Alcohols to Aldehydes with Pyridinium Dichromate (PDC)

| Substrate | Oxidizing Agent | Solvent | Product | Notes |

|---|---|---|---|---|

| Benzyl Alcohol | PDC | Dichloromethane | Benzaldehyde | Standard mild oxidation of a primary alcohol. |

| 2-Nitrobenzyl Alcohol | PDC | Dichloromethane | 2-Nitrobenzaldehyde | The electron-withdrawing nitro group does not inhibit the oxidation. |

| 4-Methoxybenzyl Alcohol | PDC | Dichloromethane | 4-Methoxybenzaldehyde | Electron-donating groups are well-tolerated. |

Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the primary alcohol all the way to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are classic reagents for this transformation. Alternatively, the oxidation of the methyl group on the corresponding nitrotoluene can also yield the carboxylic acid. For instance, 2-methyl-4-nitrobenzoic acid has been synthesized by the oxidation of 4-nitro-o-xylene using dilute nitric acid in the presence of a radical initiator and a phase-transfer catalyst, with yields reaching up to 83.5%. google.com Another method involves using N-hydroxyphthalimide and metal catalysts like CoCl₂ and Mn(OAc)₂ with nitric acid to achieve the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid. chemicalbook.com

Esterification and Etherification Studies

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form a wide range of derivatives. These reactions are fundamental in modifying the properties of the molecule for various applications, including its use in the synthesis of photo-responsive polymers.

Esterification: The most common method for forming esters from an alcohol is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. This is an equilibrium process, and often the carboxylic acid or alcohol is used in excess to drive the reaction to completion.

Another approach is oxidative esterification, where the alcohol is directly converted to an ester in the presence of an oxidant. A study has shown that various benzyl alcohols can undergo self-esterification in the presence of an ionic liquid catalyst and oxygen as the oxidant. This method has been applied to 4-nitrobenzyl alcohol, providing the corresponding ester in high yield.

Table 2: Oxidative Self-Esterification of Benzyl Alcohols

| Substrate | Catalyst | Oxidant | Product | Yield |

|---|---|---|---|---|

| Benzyl Alcohol | [EMIM]OAc | O₂ | Benzyl benzoate | 94% |

| 4-Methylbenzyl Alcohol | [EMIM]OAc | O₂ | 4-Methylbenzyl 4-methylbenzoate | 92% |

| 4-Nitrobenzyl Alcohol | [EMIM]OAc | O₂ | 4-Nitrobenzyl 4-nitrobenzoate | 96% |

Data from a study on oxidative esterification of alcohols.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For this compound, this would typically involve treating the alcohol with a strong base like sodium hydride (NaH) to form the sodium alkoxide, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide).

More recent methods include dehydrative O-alkylation, where two different alcohols can be coupled to form an unsymmetrical ether. An organohalide-catalyzed method has been shown to be effective for the cross-etherification of benzyl alcohols with aliphatic alcohols. This reaction has been demonstrated with 4-nitrobenzyl alcohol, yielding the corresponding ether in high yield.

Table 3: Dehydrative Cross-Etherification of Benzyl Alcohols with Methanol (B129727)

| Benzyl Alcohol Substrate | Alkylating Agent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Benzyl Alcohol | Methanol | PhCH₂Br | Benzyl methyl ether | 93% |

| 4-Methylbenzyl Alcohol | Methanol | 4-MeC₆H₄CH₂Br | 4-Methylbenzyl methyl ether | 95% |

| 4-Nitrobenzyl Alcohol | Methanol | 4-NO₂C₆H₄CH₂Br | 4-Nitrobenzyl methyl ether | 96% |

Data from a study on organohalide-catalyzed dehydrative O-alkylation.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various chemical transformations, most notably reduction.

Reduction to Amino Derivatives

The reduction of the nitro group in this compound to an amino group to form (2-Amino-4-methylphenyl)methanol is a common and crucial transformation. This conversion dramatically alters the electronic properties of the molecule, turning the strongly deactivating nitro group into a strongly activating amino group. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. stackexchange.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel with hydrogen gas is a highly effective method. stackexchange.com Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this reduction. stackexchange.com For instance, the reduction of similar nitroaromatic compounds has been successfully achieved using these classical methods. nih.gov

It is important to select a reducing agent that does not affect the benzylic alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitroarenes, they can also reduce other functional groups and in the case of nitroarenes, may lead to the formation of azo compounds. stackexchange.com However, reagents like sodium borohydride (B1222165) in combination with activating agents have been shown to selectively reduce nitro groups in the presence of other reducible functionalities. For example, the reduction of 4-nitrobenzoic acid to 4-nitrobenzyl alcohol has been achieved using 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) to activate the carboxylic acid for subsequent reduction by sodium borohydride, leaving the nitro group intact. researchgate.net This highlights the possibility of selective reductions in molecules with multiple functional groups.

A summary of common reducing agents for the conversion of aromatic nitro compounds to amines is presented in the table below.

| Reagent/System | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may also reduce other functional groups. |

| Fe/HCl | Acidic medium | A classic and cost-effective method. |

| Sn/HCl | Acidic medium | Another traditional and effective method. |

| Zn/HCl | Acidic medium | Similar to Fe/HCl and Sn/HCl. |

| Sodium Sulfide (Na₂S) | Can sometimes offer chemoselectivity. |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aromatic rings, particularly those activated by strong electron-withdrawing groups like the nitro group. The nitro group in this compound activates the positions ortho and para to it for nucleophilic attack. wikipedia.org In this molecule, the positions activated by the nitro group are the C1 (bearing the hydroxymethyl group) and C3 hydrogens, and the C5 hydrogen.

The typical SNA mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com While this compound does not possess a conventional leaving group like a halide, reactions can proceed via the displacement of a hydride ion (SNAH) or other groups under specific conditions. Nucleophiles can add to the electron-deficient ring, and subsequent oxidation can lead to the substitution product. acs.org

The presence of the electron-donating methyl group at the para position and the weakly activating hydroxymethyl group at the ortho position to the nitro group can influence the regioselectivity of nucleophilic attack. The electron-donating groups can partially counteract the electron-withdrawing effect of the nitro group, potentially affecting the rate and regiochemistry of the substitution. Computational and experimental studies on similar nitroarenes show that nucleophiles can add to positions occupied by hydrogen, forming σH adducts. acs.org The relative stability of these intermediates often dictates the final product distribution.

Reactions of the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring determine the position of the incoming electrophile. In this compound, we have three directing groups to consider:

-CH₃ (Methyl group): An activating, ortho, para-director.

-NO₂ (Nitro group): A deactivating, meta-director.

-CH₂OH (Hydroxymethyl group): A weakly activating, ortho, para-director.

The directing effects of these groups are summarized in the table below.

| Substituent | Type | Directing Effect |

| -CH₃ | Activating | ortho, para |

| -NO₂ | Deactivating | meta |

| -CH₂OH | Weakly Activating | ortho, para |

Considering the structure of this compound:

The methyl group at C4 directs to C3 and C5.

The nitro group at C2 directs to C5.

The hydroxymethyl group at C1 directs to C3 and C5.

All three groups direct an incoming electrophile to the C5 position. The C3 position is also activated by the methyl and hydroxymethyl groups. However, the C5 position is favored due to the consensus of all three directing groups. Therefore, electrophilic substitution on this compound is most likely to occur at the C5 position. For example, in the chlorination of meta-nitrotoluene, the substitution occurs at the position directed by both the methyl and nitro groups. quora.com

Modification of Methyl Substituent

The methyl group attached to the aromatic ring can also undergo chemical transformations, most notably oxidation and halogenation.

Oxidation: The methyl group of nitrotoluenes can be oxidized to various functional groups depending on the reaction conditions. For instance, the oxidation of 4-nitrotoluene (B166481) can yield 4-nitrobenzaldehyde, 4-nitrobenzoic acid, or 4,4'-dinitrobibenzyl. nih.govwikipedia.org Similarly, the methyl group in this compound could potentially be oxidized to a carboxylic acid, forming 2-(hydroxymethyl)-5-nitrobenzoic acid, using strong oxidizing agents. Enzymatic oxidation has also been reported, where toluene (B28343) dioxygenase can oxidize the methyl group of nitrotoluenes to the corresponding benzyl alcohols. nih.gov

Halogenation: The methyl group can be halogenated under free-radical conditions, typically initiated by UV light. For example, the reaction of 4-nitrotoluene with bromine can lead to the formation of 4-nitrobenzyl bromide. wikipedia.orggoogle.com It is plausible that the methyl group of this compound could undergo a similar free-radical bromination or chlorination to introduce a halogen into the benzylic position of the methyl group, yielding (4-(halomethyl)-2-nitrophenyl)methanol. This reaction's selectivity for the methyl group over the aromatic ring is achieved in the absence of a Lewis acid catalyst and the presence of a radical initiator. libretexts.org

Spectroscopic Data for this compound Remains Elusive

A comprehensive search for experimental and high-quality predicted spectroscopic data for the chemical compound this compound has proven unsuccessful. Despite efforts to query various chemical databases and scientific literature, specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data necessary to fulfill the detailed article outline could not be located.

Information on structurally related compounds, such as 4-methyl-2-nitroaniline (B134579), 4-nitrobenzyl alcohol, and 4-methyl-2-nitrophenyl isocyanate, was found. This information provides a basis for estimating the expected spectral characteristics of this compound. For instance, the nitro group (NO₂) typically exhibits strong characteristic bands in IR and Raman spectra, and the chemical shifts of the methyl and benzyl alcohol protons in the ¹H NMR spectrum can be approximated by comparison to similar structures.

However, without direct experimental data or reliable, high-fidelity predicted spectra for this compound, the creation of the requested in-depth article with detailed data tables and specific vibrational and resonance assignments is not possible at this time. The structural elucidation and definitive spectroscopic characterization as outlined in the proposed article structure rely on the availability of this precise data.

Further experimental research or computational studies would be required to generate the necessary ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and vibrational spectroscopy data for a thorough and accurate scientific discussion of this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 2 Nitrophenyl Methanol

Advanced Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the (4-Methyl-2-nitrophenyl)methanol molecule. The spectrum is dominated by the electronic structure of the nitrated aromatic ring.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The benzene (B151609) ring and the nitro group are the primary chromophores. The π → π* transitions, associated with the aromatic system, are typically intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group, is generally of lower intensity and may appear as a shoulder on the main absorption band.

The position of the absorption maxima (λ_max) can be influenced by the solvent polarity. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. In polar solvents, polar molecules like this compound are stabilized through dipole-dipole interactions. For π → π* transitions, an increase in solvent polarity often leads to a red shift (bathochromic shift) as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, a blue shift (hypsochromic shift) is often observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. Studies on the related compound 4-methyl-2-nitroaniline (B134579) have demonstrated such solvent effects on its electronic spectra. researchgate.net

An aqueous solution of the structurally similar 4-nitrophenol (B140041) shows an absorption peak around 318 nm. researchgate.net Upon addition of a base, this shifts to 400 nm due to the formation of the 4-nitrophenolate (B89219) ion. researchgate.net For this compound, the presence of the hydroxymethyl group instead of a phenolic hydroxyl means such a dramatic pH-dependent shift is not expected. The absorption spectrum is likely to exhibit a strong absorption band in the UV region, characteristic of nitroaromatic compounds. For instance, 4-methyl-2-nitroaniline, a related molecule, shows a significant UV-Vis absorption profile. researchgate.netnist.gov The electronic spectrum of this compound is predicted to feature a primary absorption band (λ_max) in the range of 260-280 nm, corresponding to the π → π* transitions of the substituted benzene ring. A lower intensity, longer-wavelength shoulder corresponding to the n → π* transition of the nitro group may also be observable.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Hexane (Non-polar) | ~265 | π → π |

| Ethanol (Polar, Protic) | ~275 | π → π |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions and their fragments.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The molecular formula of the compound is C₈H₉NO₃. cookechem.com Using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the calculated monoisotopic mass of the neutral molecule is 167.05824 g/mol . nih.gov HRMS analysis would be expected to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm), confirming its molecular formula.

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern of fragment ions. The mass spectrum of this compound is expected to show a discernible molecular ion peak [M]⁺ at m/z 167. The fragmentation will be directed by the functional groups present: the benzyl (B1604629) alcohol, the nitro group, and the methyl group.

Common fragmentation pathways for benzyl alcohols include the loss of a water molecule (H₂O, 18 Da) to form an ion at m/z 149, and the loss of the hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 150. libretexts.org The benzylic C-O bond is also prone to cleavage.

The nitro group can fragment in several ways. A characteristic loss is that of a nitro radical (•NO₂, 46 Da), which would lead to a significant peak at m/z 121. Another common fragmentation for aromatic nitro compounds is the loss of NO (30 Da) from the molecular ion, giving a peak at m/z 137.

The stability of the benzyl-type carbocation often leads to prominent peaks corresponding to the aromatic portion of the molecule. libretexts.org The fragmentation of the isomer 4-methyl-3-nitrobenzyl alcohol shows a base peak at m/z 150, corresponding to the loss of the hydroxyl group, and a significant peak at m/z 120, likely from the subsequent loss of NO. nist.gov A similar pattern can be anticipated for this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 167 | [C₈H₉NO₃]⁺ | (Molecular Ion) |

| 150 | [C₈H₈NO₂]⁺ | •OH |

| 149 | [C₈H₇NO₂]⁺• | H₂O |

| 137 | [C₈H₉O₂]⁺ | NO |

| 121 | [C₈H₉O]⁺ | •NO₂ |

| 91 | [C₇H₇]⁺ | (Tropylium ion, from further fragmentation) |

Crystallographic Analysis

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the atomic positions with high precision.

Molecular and Crystal Structure Determination

For the related compound, (4-Nitrophenyl)methanol, single-crystal X-ray diffraction studies have revealed detailed information about its molecular and crystal structure. nih.govresearchgate.netresearchgate.net These studies show that the molecule crystallizes in the triclinic space group P-1. nih.govresearchgate.net The crystal structure is built up from C7H7NO3 molecules. researchgate.net

The molecular geometry of (4-Nitrophenyl)methanol is largely as expected, with standard bond lengths and angles. nih.gov The nitro group is nearly coplanar with the benzene ring, with a very small dihedral angle. researchgate.net The hydroxymethyl group, however, shows some rotation around the C1-C7 bond, displacing the hydroxyl group from the plane of the benzene ring. nih.gov

A hypothetical crystal data table for this compound, based on what would be determined from a single-crystal X-ray diffraction experiment, is presented below. The values are illustrative and would need to be experimentally determined.

| Parameter | Hypothetical Value |

| Empirical Formula | C8H9NO3 |

| Formula Weight | 167.16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 780.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.42 |

Intermolecular Interactions and Hydrogen Bonding

The crystal packing of nitro-substituted benzyl alcohols is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. gatech.eduyoutube.com In the crystal structure of (4-Nitrophenyl)methanol, molecules are linked by O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to an oxygen atom of the nitro group of an adjacent molecule. nih.govresearchgate.net This interaction leads to the formation of infinite chains of molecules. nih.gov

For this compound, one would expect a similar interplay of hydrogen bonding and π-π stacking. The presence of the methyl group at the 4-position and the nitro group at the 2-position would likely lead to a different packing arrangement and hydrogen bond network compared to the 4-nitro isomer. The steric bulk of the methyl group and the altered electronic distribution in the aromatic ring would influence how the molecules approach each other to form a stable crystal lattice.

Polymorphism and Crystal Habit

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific polymorphs have been reported for this compound, it is a phenomenon observed in related nitroaromatic compounds. brunel.ac.uk

The crystal habit refers to the characteristic external shape of a crystal. This is determined by the internal crystal structure and the conditions of crystal growth. For example, attempts to recrystallize (4-Nitrophenyl)methanol from certain solvents resulted in thin, plate-like crystals. nih.gov The crystal habit of this compound would similarly depend on the solvent and crystallization conditions used.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline materials and is particularly useful for identifying different polymorphs. Each polymorphic form of a compound will produce a unique PXRD pattern, which serves as a fingerprint for that specific crystal structure.

While no specific powder XRD studies have been published for this compound, this technique would be essential if different crystalline forms were to be discovered. By comparing the PXRD pattern of a newly obtained batch of crystals to a reference pattern from a known single crystal structure, one could quickly determine if it is the same polymorph or a new one. This is a standard method used in the pharmaceutical and materials science industries for quality control and the study of solid-state properties. For instance, powder XRD has been used to characterize the crystal structure of related compounds like 4-methyl-2-nitroaniline. researchgate.net

Computational and Theoretical Studies of 4 Methyl 2 Nitrophenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and interpret molecular properties with a high degree of accuracy. These methods, which are rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental nature of (4-Methyl-2-nitrophenyl)methanol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading method for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can provide detailed insights into the geometry, electronic structure, and spectroscopic properties of this compound.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule, considering the rotational freedom around the C-C bond connecting the benzyl (B1604629) group to the ring and the C-O bond of the methanol (B129727) substituent.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value | Method/Basis Set (Example) |

| C-N Bond Length (Å) | 1.45 - 1.48 | B3LYP/6-311++G(d,p) |

| C-O Bond Length (Å) | 1.42 - 1.44 | B3LYP/6-311++G(d,p) |

| Dihedral Angle (O-C-C-N) | Variable | B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative and based on typical bond lengths in similar molecules. Actual calculated values would require a specific DFT study.

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methyl group, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. A smaller HOMO-LUMO gap generally implies a higher reactivity. dergipark.org.tr DFT calculations on similar nitroaromatic compounds have been used to successfully predict their electronic behavior. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) | Method/Basis Set (Example) |

| HOMO Energy | -6.5 to -7.5 | B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.0 to -3.0 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.0 to 5.0 | B3LYP/6-311++G(d,p) |

Note: These values are estimations based on related compounds and would need to be confirmed by specific calculations.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. Studies on related compounds like 4-methyl-2-nitroacetanilide have demonstrated that computational methods can accurately predict solid-state NMR chemical shifts, taking into account the effects of molecular conformation and crystal packing. nih.govresearchgate.net For this compound, calculations would predict the distinct chemical shifts for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the methanol group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. The calculated spectrum for this compound would be expected to show characteristic peaks for the O-H stretch of the alcohol, the N-O stretches of the nitro group, and the C-H stretches of the aromatic ring and methyl group. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption wavelengths and intensities can be predicted using computational methods. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic system, with the nitro group influencing the position of the absorption maxima. researchgate.net

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, especially for electronic properties. researchgate.netdovepress.com

For this compound, ab initio calculations could be employed to refine the energies of different conformers and to obtain more accurate values for properties like ionization potential and electron affinity. Studies on nitrotoluene isomers have utilized high-level ab initio methods like CCSD(T) to calculate accurate bond dissociation energies. polyu.edu.hk

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To specifically investigate the electronic transitions that give rise to the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, allowing for a detailed interpretation of the experimental spectrum. For this compound, TD-DFT would help to identify the nature of the transitions (e.g., n-π* or π-π*) and the orbitals involved in each absorption band. Research on other nitrobenzyl compounds has successfully used TD-DFT to understand their photochemical behavior. researchgate.net

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed information about their motion and conformational flexibility. Although direct MD simulation data for this compound is scarce, studies on similar molecules like nitrobenzene (B124822) and benzyl alcohol derivatives offer valuable insights into its likely dynamic properties.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C bond connecting the hydroxymethyl group to the phenyl ring and the C-N bond of the nitro group. The presence of the methyl and nitro groups on the aromatic ring introduces steric and electronic effects that influence the preferred orientations of these substituents.

The dynamics of the entire molecule will involve vibrations of the aromatic ring, as well as the internal rotations of the methyl, hydroxymethyl, and nitro groups. The barriers to these rotations determine the rate of interconversion between different conformers at a given temperature. While specific energy barriers for this compound have not been reported, studies on related nitrotoluene derivatives suggest that the rotation of the nitro group can be influenced by adjacent substituents. nih.govresearchgate.net

Table 1: Predicted Conformational Properties of this compound based on Analogous Compounds

| Feature | Predicted Property for this compound | Basis from Analogous Compounds |

| Major Conformational Isomers | Existence of multiple stable conformers due to rotation of the hydroxymethyl and nitro groups. | Studies on ortho-halogenated benzyl alcohols show the presence of multiple chiral and achiral conformations. rsc.org |

| Intramolecular Interactions | Potential for intramolecular hydrogen bonding between the -OH and -NO2 groups. | Observed in related ortho-substituted phenols and benzyl alcohols. rsc.org |

| Rotational Barriers | Moderate energy barriers for the rotation of the hydroxymethyl and nitro groups. | Inferred from studies on substituted toluenes and nitrobenzenes. nih.govresearchgate.net |

Solvent Effects on Molecular Properties

Conversely, in nonpolar solvents, intramolecular interactions, such as hydrogen bonding, may become more dominant in determining the preferred conformation. The solvent can also influence the dynamics of the molecule by creating a viscous environment that hinders large-scale conformational changes. Theoretical studies using continuum models like the Polarizable Continuum Model (PCM) or explicit solvent models in MD simulations are essential for quantifying these effects. qu.edu.qanih.govnumberanalytics.com

Table 2: Expected Solvent Effects on this compound Properties

| Molecular Property | Effect of Increasing Solvent Polarity | Rationale based on Nitroaromatic Compound Studies |

| Conformational Equilibrium | Shifts towards more polar conformers. | Stabilization of states with larger dipole moments. acs.org |

| Absorption Spectra | Potential for solvatochromic shifts (changes in absorption wavelength). | Observed in other nitro-substituted aromatic compounds. qu.edu.qa |

| S1 Lifetime | Potential for longer excited state lifetimes. | Stabilization of the S1 state relative to triplet states in polar solvents for some nitroaromatics. acs.org |

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close contact between molecules can be identified. This analysis provides a detailed picture of the non-covalent interactions that govern the crystal packing.

The dominant intermolecular interactions expected for this compound include:

H···H contacts: These are typically the most abundant interactions in organic crystals, arising from the interactions between hydrogen atoms on neighboring molecules.

O···H/H···O contacts: These represent hydrogen bonding interactions, which would be particularly significant for this compound due to the presence of the hydroxyl and nitro groups.

N···O contacts: Interactions involving the nitro group are also expected to play a role in the molecular assembly. nih.govresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in 2,6-diiodo-4-nitrotoluene, the Hirshfeld surface analysis revealed significant contributions from N-O···I contacts. nih.govresearchgate.net In the case of this compound, strong O-H···O hydrogen bonds involving the hydroxyl and nitro groups of adjacent molecules are highly probable.

Table 3: Predicted Contributions of Non-Covalent Interactions for this compound Based on Hirshfeld Analysis of Analogous Compounds

| Interaction Type | Predicted Contribution | Significance in Crystal Packing | Basis from Analogous Compounds |

| H···H | High | Van der Waals interactions contributing to close packing. | Common feature in organic crystal structures. nih.gov |

| O···H/H···O | Significant | Formation of hydrogen-bonded networks. | Expected due to the presence of -OH and -NO2 groups. nih.gov |

| C···H/H···C | Moderate | Contribution to packing stability through weak interactions. | Generally observed in aromatic compounds. researchgate.net |

| N···O | Moderate | Directional interactions involving the nitro group. | Seen in the crystal structures of other nitrotoluenes. nih.govresearchgate.net |

Applications and Functionalization in Advanced Research

Role as a Synthetic Intermediate

The reactivity of the nitro and hydroxyl groups allows for a range of chemical modifications, positioning (4-Methyl-2-nitrophenyl)methanol as a key starting material in the synthesis of more elaborate molecules.

While extensive documentation on the use of this compound as a precursor for a wide array of complex organic molecules is not broadly available in peer-reviewed literature, its inherent reactivity suggests significant potential. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to form heterocyclic systems or be further functionalized. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening avenues for chain extension and the introduction of diverse functionalities.

The utility of this compound as a building block in multi-step synthesis is documented in patent literature, particularly in the preparation of pharmacologically active compounds. For instance, it has been employed as a starting material in the synthesis of bicyclic and tricyclic compounds designed as Kynurenine aminotransferase II (KAT II) inhibitors. google.com In one patented method, this compound is treated with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) to likely form the corresponding benzylic bromide, a key intermediate for further elaboration. google.com

Another documented application is in the preparation of compounds with activity at the M1 muscarinic acetylcholine (B1216132) receptor. google.com In this context, this compound undergoes oxidation with pyridinium (B92312) dichromate to furnish the corresponding aldehyde, a crucial component for the subsequent construction of the target modulators. google.com These examples underscore the role of this compound in providing a foundational scaffold that can be systematically modified to achieve a desired molecular target.

Potential in Medicinal Chemistry Research

The this compound scaffold is of particular interest in medicinal chemistry due to the established biological activities of many nitroaromatic compounds.

The core structure of this compound serves as a valuable scaffold for the development of new bioactive compounds. The ability to modify both the nitro and hydroxyl groups, as well as the potential for substitutions on the aromatic ring, allows for the creation of a diverse library of derivatives for biological screening. While specific examples of its use as a general scaffold are not abundant in the public domain, its application in the synthesis of specific inhibitors highlights its potential in this area.

As previously mentioned, this compound is a key precursor in the synthesis of inhibitors for enzymes such as Kynurenine aminotransferase II (KAT II). google.com KAT II is a target for the development of treatments for neurological and psychiatric disorders. The synthesis of bicyclic and tricyclic inhibitors from this starting material demonstrates its utility in creating molecules with specific three-dimensional arrangements capable of interacting with enzyme active sites. google.com

Furthermore, its role in the synthesis of M1 receptor-active compounds points to its applicability in developing treatments for cognitive disorders. google.com While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively published, the development of these inhibitors inherently involves the exploration of how structural modifications impact biological activity. The variation of substituents on the aromatic ring and the elaboration of the side chains originating from the methanol (B129727) and nitro groups are key strategies in optimizing inhibitor potency and selectivity.

It is important to note that the biological effects of nitroaromatic compounds can be highly dependent on the nature and position of other substituents on the aromatic ring. Therefore, the toxicological profile of this compound would need to be specifically evaluated in any pharmaceutical development program. General safety data for nitro compounds indicates potential health risks, including toxicity and environmental hazards, necessitating careful handling and assessment. cymitquimica.com

Contribution to Materials Science Research

The inherent characteristics of this compound, including its potential for hydrogen bonding, π-π stacking interactions, and the presence of a reactive nitro group, position it as a valuable building block in materials science. Researchers are exploring its utility in creating materials with specific optical, electronic, and structural properties.

Precursor for Functional Materials

This compound serves as a versatile precursor in the synthesis of more complex functional materials. The nitro group, in particular, is a key functional moiety that can be chemically transformed to create a variety of derivatives with applications in different domains of materials science.

Nitroaromatic compounds, the family to which this compound belongs, are well-regarded for their potential in developing nonlinear optical (NLO) materials. These materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and laser technology. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group can enhance the second-order NLO response of a molecule. While direct studies on functional materials derived specifically from this compound are not extensively documented in publicly available literature, the synthesis of related compounds like 2-methyl-4-nitroaniline (B30703) from similar precursors highlights the potential of this chemical scaffold in creating NLO-active materials.

Furthermore, the nitro group in aromatic compounds is a common feature in photochromic materials, which can change their color upon exposure to light. This property is exploited in applications such as smart windows, optical data storage, and molecular switches. The transformation of the nitro group in precursors like this compound could lead to the development of novel photochromic systems.

The general synthetic utility of nitro compounds as building blocks for pharmaceutically relevant substances also suggests the adaptability of this compound in the creation of functional organic materials with potential biological or sensory applications.

Studies on Polymorphism in Material Design

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which are crucial for the performance and processing of materials.

While specific, in-depth studies on the polymorphism of this compound are not widely reported, the broader class of nitroaromatic compounds is known to exhibit this phenomenon. For instance, a patent related to a class of compounds including this compound acknowledges the potential for polymorphism, indicating that different crystalline forms could arise from variations in temperature or pressure during crystallization. google.com This suggests that controlling the crystallization conditions of this compound could lead to the isolation of different polymorphs with unique material properties.

The study of the crystal structure of the related compound (4-Nitrophenyl)methanol reveals the presence of hydrogen bonds and π–π stacking interactions, which are key intermolecular forces that govern the formation of different polymorphic structures. It is highly probable that this compound also engages in similar interactions, making it a good candidate for polymorphism studies. The investigation of its crystal engineering and solid-state characterization could provide valuable insights into how to design and control the solid-state architecture of functional organic materials.

An in-depth look at the emerging research and future potential of the chemical compound this compound reveals a landscape of developing scientific inquiry. This article explores the forward-looking aspects of this compound, from how it is synthesized and characterized to its potential applications in medicine and materials science.

Emerging Research Areas and Future Directions

The scientific community continues to explore the potential of (4-Methyl-2-nitrophenyl)methanol, a compound with a unique aromatic structure featuring a nitro group and a hydroxymethyl group on a methyl-substituted benzene (B151609) ring. cymitquimica.com This structure makes it a valuable intermediate in organic synthesis. cymitquimica.com Research is branching into several key areas, aiming to uncover new synthetic pathways, apply advanced analytical methods, utilize computational modeling, investigate therapeutic uses, and develop new derivatives with superior properties.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-Methyl-2-nitrophenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of its nitro precursor, (4-Methyl-2-nitrophenyl)ketone, using sodium borohydride (NaBH₄) in methanol under inert atmosphere at 0–5°C. Alternatively, catalytic hydrogenation with H₂/Pd-C in ethanol at room temperature provides higher yields (~85%) but requires careful control of reaction time to avoid over-reduction. Purification via recrystallization (ethanol/water) is recommended .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Analyze H and C spectra for characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, CH₂OH at δ 4.6–4.8 ppm).

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%).

- Melting Point : Compare experimental mp (e.g., 112–114°C) with literature values .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer : X-ray crystallography reveals O–H⋯O hydrogen bonds (2.65–2.85 Å) between the hydroxyl group and nitro oxygen, forming infinite chains. Weak C–H⋯O interactions (3.10–3.30 Å) further stabilize the lattice. Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can discrepancies in crystallographic bond lengths (e.g., N–O distances) be resolved during structural refinement?

- Methodological Answer : Discrepancies may arise from anisotropic thermal motion or intermolecular strain. Employ:

- SHELXL : Apply restraints to bond distances (e.g., DELU and SIMU commands) to harmonize outliers.

- PLATON : Validate geometry via ADDSYM to check for missed symmetry operations.

- Hydrogen Bond Analysis : Use Mercury to map interactions influencing bond distortions .

Q. What computational methods are suitable for predicting the vibrational spectra of this compound?

- Methodological Answer : Perform DFT simulations (e.g., B3LYP/6-311++G**) to calculate IR frequencies. Compare experimental FT-IR peaks (e.g., O–H stretch at ~3300 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) with computed values. Adjust basis sets to account for electron-withdrawing nitro effects .

Q. How can contradictory data in reaction yields or byproduct formation be addressed during scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters.

- LC-MS : Monitor intermediates (e.g., nitroso derivatives) to trace byproduct pathways.

- In Situ IR : Track nitro group reduction kinetics to optimize reaction termination points .

Q. What strategies mitigate challenges in growing high-quality single crystals for X-ray studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。